molecular formula C26H24N4O2 B11168062 [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone

[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone

Cat. No.: B11168062
M. Wt: 424.5 g/mol
InChI Key: UPBDCDJWAJADRD-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, a pyridyl group, and a quinoline moiety, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Methoxyphenylpiperazine Intermediate

      Starting Materials: 4-methoxyaniline and piperazine.

      Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.

      Product: 4-(4-methoxyphenyl)piperazine.

  • Coupling with 2-(3-pyridyl)-4-quinolinecarboxylic Acid

      Starting Materials: 4-(4-methoxyphenyl)piperazine and 2-(3-pyridyl)-4-quinolinecarboxylic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the methoxyphenyl and quinoline moieties.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced forms of the quinoline and pyridyl groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substituted derivatives at the piperazine or quinoline rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its ability to bind to active sites, thereby modulating biological pathways.

Medicine

    Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This can lead to the modulation of various biochemical pathways, including those involved in inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the quinoline and pyridyl groups.

    2-(3-Pyridyl)-4-quinolinecarboxylic Acid: Contains the quinoline and pyridyl groups but lacks the methoxyphenyl and piperazine moieties.

Uniqueness

  • The combination of methoxyphenyl, piperazine, pyridyl, and quinoline groups in a single molecule makes [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone unique. This structural diversity contributes to its wide range of reactivity and potential applications in various fields.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26(31)23-17-25(19-5-4-12-27-18-19)28-24-7-3-2-6-22(23)24/h2-12,17-18H,13-16H2,1H3

InChI Key

UPBDCDJWAJADRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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